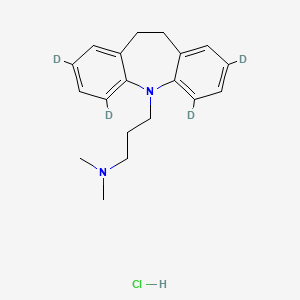

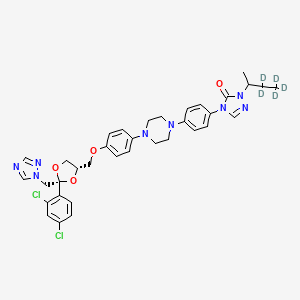

![molecular formula C6[13C]6H21NO8S B602561 Topiramate-13C6 CAS No. 1217455-55-4](/img/structure/B602561.png)

Topiramate-13C6

Übersicht

Beschreibung

Topiramate-13C6 is a compound with the molecular formula C12H21NO8S . It is also known by other names such as (4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo [7.3.0.02,6]dodecan-6-yl)methyl sulfamate . It has a molecular weight of 339.36 g/mol .

Molecular Structure Analysis

The molecular structure of Topiramate-13C6 includes several functional groups. The InChI representation of the molecule isInChI=1S/C12H21NO8S/c1-10 (2)18-7-5-16-12 (6-17-22 (13,14)15)9 (8 (7)19-10)20-11 (3,4)21-12/h7-9H,5-6H2,1-4H3, (H2,13,14,15) . The Canonical SMILES representation is CC1 (OC2COC3 (C (C2O1)OC (O3) (C)C)COS (=O) (=O)N)C . Physical And Chemical Properties Analysis

Topiramate-13C6 has a molecular weight of 339.36 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 9 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 339.09878780 g/mol . The topological polar surface area of the compound is 124 Ų .Wissenschaftliche Forschungsanwendungen

Neurology

Topiramate-13C6: is used in neurology primarily for the treatment of epilepsy and the prevention of migraines. It modulates neurotransmitters and ion channels to stabilize neuronal membranes and prevent the abnormal electrical activity that leads to seizures . Additionally, it’s being investigated for its potential in treating neuropathic pain and fibromyalgia .

Psychiatry

In psychiatry, Topiramate-13C6 has been explored for its utility in mood stabilization and as an adjunct in the treatment of psychiatric disorders such as bipolar disorder, schizophrenia, and PTSD. Its ability to enhance GABAergic activity and reduce glutamatergic transmission is key to its therapeutic effects .

Oncology

Topiramate-13C6: shows promise in oncology, particularly in mitigating the side effects of radiation therapy like cytotoxic edema in brain metastases of breast cancer. It functions by inhibiting aquaporin-4, reducing astrocytic swelling and brain water content .

Pharmacokinetics

The pharmacokinetic profile of Topiramate-13C6 is characterized by its rapid absorption, good bioavailability, and linear kinetics. It’s metabolized minimally, which makes it a candidate for studies focusing on drug interactions and personalized medicine approaches .

Toxicology

In toxicology, Topiramate-13C6 is studied for its safety profile and the management of overdose cases. Understanding its toxicokinetics helps in developing protocols for acute management and long-term safety monitoring .

Metabolic Studies

Topiramate-13C6: is of interest in metabolic studies for its role in weight management and insulin resistance. It’s been shown to improve insulin sensitivity in muscle cells and adipocytes, which is crucial for managing conditions like obesity and Type 2 diabetes .

Addiction Treatment

In addiction treatment, Topiramate-13C6 is used off-label for managing substance use disorders, including alcoholism and cocaine addiction. It’s believed to work by modulating the reward pathways and reducing cravings .

Weight Management

Finally, Topiramate-13C6 has been utilized in weight management programs. It aids in reducing body weight by decreasing calorie intake and influencing metabolic pathways. Its effectiveness in sustained weight loss makes it a valuable tool in obesity treatment .

Wirkmechanismus

Target of Action

Topiramate-13C6, a derivative of the naturally occurring sugar D-fructose, primarily targets voltage-dependent sodium channels, GABA receptors, and glutamate receptors .

- These channels play a crucial role in the generation and propagation of action potentials in neurons. By blocking these channels, Topiramate-13C6 can inhibit the rapid, repetitive firing of neurons, which is a characteristic feature of seizures . Topiramate-13C6 enhances the activity of GABA (gamma-aminobutyric acid), an inhibitory neurotransmitter in the brain. This leads to an overall decrease in neuronal excitability . Topiramate-13C6 antagonizes AMPA/kainate glutamate receptors, which are associated with excitatory neurotransmission. This action further contributes to the reduction of neuronal hyperexcitability .

Mode of Action

Topiramate-13C6 alters the activity of its targets by modifying their phosphorylation state instead of by a direct action . By blocking neuronal voltage-dependent sodium channels, it inhibits the rapid, repetitive firing of neurons . It enhances GABA-A receptor activity at brain non-benzodiazepine receptor sites, leading to an increase in inhibitory neurotransmission . Furthermore, it reduces glutamate activity at both AMPA and kainate receptors, decreasing excitatory neurotransmission .

Biochemical Pathways

The biochemical pathways affected by Topiramate-13C6 are primarily those involved in neuronal excitability and neurotransmission. By enhancing GABAergic activity and inhibiting glutamatergic activity, Topiramate-13C6 can restore the balance between inhibition and excitation within the neuronal networks. This helps to stabilize the neuronal membranes, reduce the frequency of seizures, and prevent migraines .

Pharmacokinetics

Topiramate-13C6 exhibits favorable pharmacokinetic properties. It is rapidly absorbed and has good bioavailability . Its pharmacokinetics are linear, and it has a relatively long half-life . It can interact with some hormonal contraceptives, potentially reducing their effectiveness . Topiramate-13C6 clearance is reduced in severe renal failure and increased by enzyme-inducing antiepileptic drugs .

Result of Action

The primary result of Topiramate-13C6 action is the reduction of neuronal hyperexcitability, which can help control seizures and prevent migraines . By blocking sodium channels, enhancing GABA activity, and antagonizing glutamate receptors, Topiramate-13C6 can effectively reduce the frequency of seizures in individuals with epilepsy and decrease the occurrence of migraines .

Action Environment

The action of Topiramate-13C6 can be influenced by various environmental factors. For instance, its clearance is reduced in severe renal failure and increased by enzyme-inducing antiepileptic drugs . Additionally, it is contraindicated in pregnancy due to the risk of significant harm to the unborn child, including a higher risk of congenital malformation, low birth weight, and potential increased risk of intellectual disability, autistic spectrum disorder, and attention deficit hyperactivity disorder . Therefore, women of childbearing potential taking Topiramate-13C6 must use effective contraception .

Safety and Hazards

Zukünftige Richtungen

Topiramate is mainly indicated for the treatment of different types of seizures and prophylactic treatment of migraine . It has received approval for chronic weight management for individuals with a body mass index over 30 . There are many off-label uses for topiramate, including neuropathic pain, psychotropic drug-induced weight gain, alcohol use disorders with tobacco dependence, cluster headache prevention, binge eating disorder, bulimia nervosa, obesity with hypertension, prevention of neuralgiform attacks, adjunctive therapy in bipolar disorder, unipolar depression, borderline personality disorder, obsessive-compulsive disorder, posttraumatic stress disorder, Tourette syndrome, Prader-Willie syndrome, essential tremor .

Eigenschaften

IUPAC Name |

(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl)methyl sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO8S/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12/h7-9H,5-6H2,1-4H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJADKKWYZYXHBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90861147 | |

| Record name | (2,2,7,7-Tetramethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-3a-yl)methyl sulfamate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217455-55-4 | |

| Record name | 1217455-55-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.